![molecular formula C11H14BrNO B2967997 N-benzyl-2-bromo-N-ethylacetamide CAS No. 180513-01-3](/img/structure/B2967997.png)
N-benzyl-2-bromo-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-bromo-N-ethylacetamide” is a chemical compound with the molecular formula C11H14BrNO . It has an average mass of 256.139 Da and a monoisotopic mass of 255.025864 Da . This product is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-bromo-N-ethylacetamide” consists of a benzyl group (C6H5CH2), an ethyl group (C2H5), a bromine atom (Br), and an acetamide group (CH3CONH2) .Physical And Chemical Properties Analysis
“N-benzyl-2-bromo-N-ethylacetamide” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Synthesis of 1,4-Benzodiazepine Derivatives : N-benzyl-2-bromo-N-ethylacetamide is used in the synthesis of novel 1,4-benzodiazepine derivatives, a process that involves a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides. This strategy is beneficial in synthetic and medicinal chemistry due to the easy availability of starting materials and the formation of functionalized 1,4-benzodiazepine scaffold ready for further chemical manipulations (Wang et al., 2008).
Development of Antimicrobial and Hemolytic Agents : A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, synthesized using N-benzyl-2-bromo-N-ethylacetamide, were evaluated for their antimicrobial and hemolytic activities. These compounds were found to be active against various microbial species, with certain compounds showing less toxicity and potential for further biological screening and application trials (Rehman et al., 2016).
Synthesis of Acetamide Derivatives for Pharmacological Assessment : The compound has been used in the synthesis of acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo, tert-butyl, and nitro groups in the phenoxy nucleus of these derivatives enhances their activity (Rani et al., 2016).
Development of Anti-Diabetic Agents : N-benzyl-2-bromo-N-ethylacetamide is involved in the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, which have shown potential as anti-diabetic agents. These compounds exhibited significant inhibition of the α-glucosidase enzyme, suggesting their potential in diabetes treatment (Nazir et al., 2018).
Production of Biheterocycles as Therapeutic Agents : The compound was used to synthesize unique biheterocycles, which were then evaluated for their therapeutic potential. These compounds showed promising activity as enzyme inhibitors and were assessed for their cytotoxicity, indicating their potential use as therapeutic agents (Abbasi et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-2-bromo-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGJYOPQSRVUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.